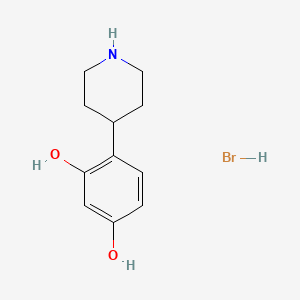
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide is a chemical compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Benzene Ring: The piperidine ring is then attached to a benzene ring that has hydroxyl groups at the 1 and 3 positions. This can be achieved through nucleophilic substitution reactions.
Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
科学研究应用
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
作用机制
The mechanism of action of 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to modulation of biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity.
相似化合物的比较
Similar Compounds
4-(Piperidin-4-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions.
4-(Piperidin-4-yl)benzene-1,4-diol: Another isomer with hydroxyl groups at different positions.
Uniqueness
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide is unique due to the specific positioning of the hydroxyl groups, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
属性
分子式 |
C11H16BrNO2 |
|---|---|
分子量 |
274.15 g/mol |
IUPAC 名称 |
4-piperidin-4-ylbenzene-1,3-diol;hydrobromide |
InChI |
InChI=1S/C11H15NO2.BrH/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8;/h1-2,7-8,12-14H,3-6H2;1H |
InChI 键 |
DKUDQLQGIGWBOO-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=C(C=C(C=C2)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


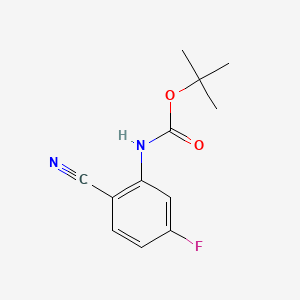
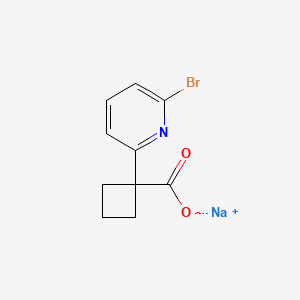
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
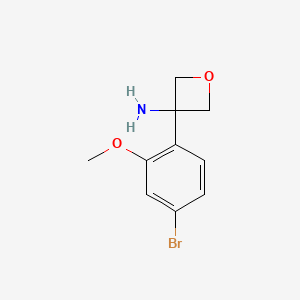
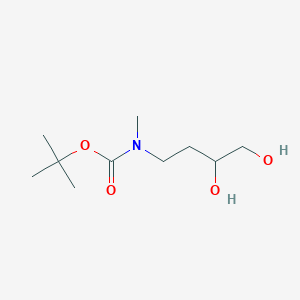

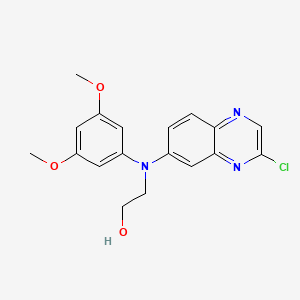

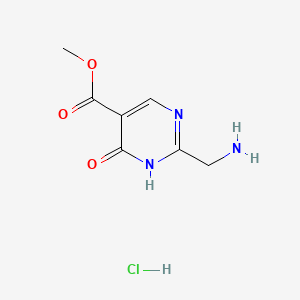

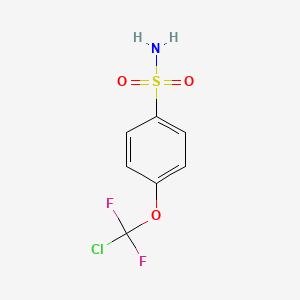
![Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-](/img/structure/B13457744.png)

